

In Vivo Toxicity of Enniatin B1: A Technical Guide

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Compound of Interest

Compound Name: *Enniatin-B1*

Cat. No.: *B13382791*

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Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species. It is a common contaminant of cereal grains and their derived products.[1][2] While extensive in vitro studies have demonstrated its cytotoxic effects, a comprehensive understanding of its in vivo toxicity is crucial for risk assessment and potential therapeutic applications. This technical guide provides an in-depth overview of the current knowledge on the in vivo toxicity of Enniatin B1, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Toxicological Data

The in vivo toxicity of Enniatin B1 has been evaluated in various animal models, primarily focusing on oral and intravenous administration routes. Acute lethal dose (LD50) values for Enniatin B1 are not extensively reported in the available scientific literature. However, several studies have established No-Observed-Adverse-Effect Levels (NOAELs) and characterized specific toxicological endpoints. The quantitative data from key in vivo studies are summarized in the tables below.

Oral Administration

Animal Model	Dosage	Duration	Key Findings	Reference
CD1(ICR) Mice	0.8, 4, and 20 mg/kg bw/day (as part of an enniatin complex)	28 days	NOAEL of the enniatin complex was determined to be 20 mg/kg/day for both sexes. Slight reductions in food consumption were noted at 4 and 20 mg/kg in males and 20 mg/kg in females. No significant changes in body weight, organ weights, hematology, blood biochemistry, or histopathology were observed.	[2]
Wistar Rats	1.41 mg/kg bw (in a mixture with other enniatins)	Single dose	No observable adverse effects were reported.	[3]

Intravenous Administration

Animal Model	Dosage	Duration	Key Findings	Reference
Pregnant Mice	1, 3, and 5 mg/kg bw/day	4 days	Dose-dependent embryotoxicity, including apoptosis of blastocyst-stage embryos, impaired embryonic development, and decreased fetal weight. Increased reactive oxygen species (ROS) and altered transcription of antioxidant and immune-related genes in the fetal liver at 5 mg/kg.	[4]

Intraperitoneal Administration

While specific studies on Enniatin B1 were not found, a study on the closely related Enniatin B provides some insight.

Animal Model	Dosage	Duration	Key Findings	Reference
Mice	10-40 mg/kg bw (Enniatin B)	Every 8 hours	Lethality observed within 2-5 days at doses of 10-40 mg/kg.	[5]
Mice	5 mg/kg bw (Enniatin B)	Two consecutive days	No acute toxicity was observed, but bioaccumulation in lipophilic tissues was noted.	[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections describe the experimental protocols from the key in vivo studies cited.

28-Day Repeated Oral Dose Toxicity Study in Mice

- Test Substance: Enniatin complex consisting of Enniatin B, Enniatin B1, and Enniatin A1 in a 4:4:1 ratio.
- Animal Model: CD1(ICR) mice, with 10 males and 10 females per group.
- Acclimation: Animals were acclimated for one week prior to the study.
- Administration: The enniatin complex was administered daily by oral gavage at doses of 0 (vehicle control), 0.8, 4, and 20 mg/kg body weight.
- Observations:
 - Clinical Signs and Mortality: Animals were observed daily.
 - Body Weight and Food Consumption: Measured weekly.

- Endpoint Analysis:
 - Hematology and Blood Biochemistry: Blood samples were collected at the end of the 28-day period for analysis.
 - Organ Weights: Key organs were weighed post-mortem.
 - Histopathology: Tissues from major organs were collected, processed, and examined microscopically.[\[2\]](#)

Intravenous Embryotoxicity Study in Mice

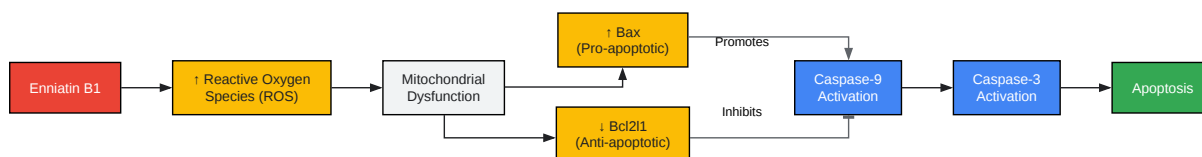
- Test Substance: Enniatin B1.
- Animal Model: Pregnant mice.
- Administration: Enniatin B1 was administered via intravenous injection at doses of 1, 3, and 5 mg/kg body weight per day for 4 consecutive days.
- Endpoint Analysis:
 - Embryonic Development: Assessment of blastocyst-stage embryos for apoptosis and overall developmental progression from zygote to blastocyst.
 - Fetal Weight: Measurement of fetal weight.
 - Oxidative Stress Markers: Quantification of total reactive oxygen species (ROS) in fetal liver tissue.
 - Gene Expression Analysis: Measurement of transcription levels of genes related to antioxidant proteins and innate immunity (e.g., CXCL1, IL-1 β , IL-8) in the fetal liver.[\[4\]](#)

Signaling Pathways and Mechanisms of Toxicity

Enniatin B1 exerts its toxic effects through the modulation of several key signaling pathways, leading to oxidative stress, apoptosis, and cellular dysfunction.

Oxidative Stress and Apoptosis

Enniatin B1 is a potent inducer of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[1] This oxidative stress is a key trigger for the intrinsic pathway of apoptosis.

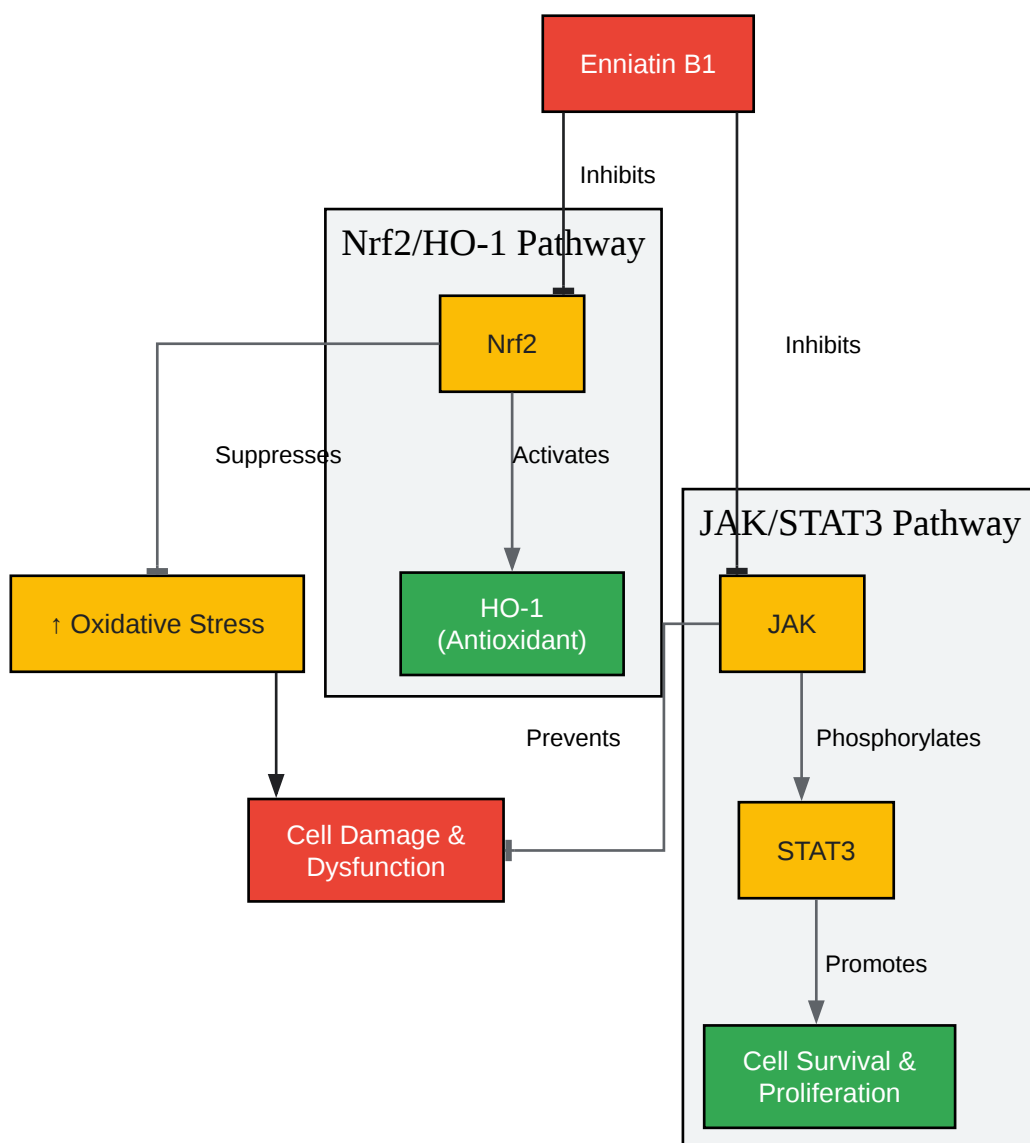


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Caption: Enniatin B1-induced apoptotic signaling pathway.

Inhibition of Nrf2/HO-1 and JAK/STAT3 Signaling Pathways

Recent studies have indicated that Enniatin B1 can also induce cellular damage by inhibiting key protective signaling pathways.

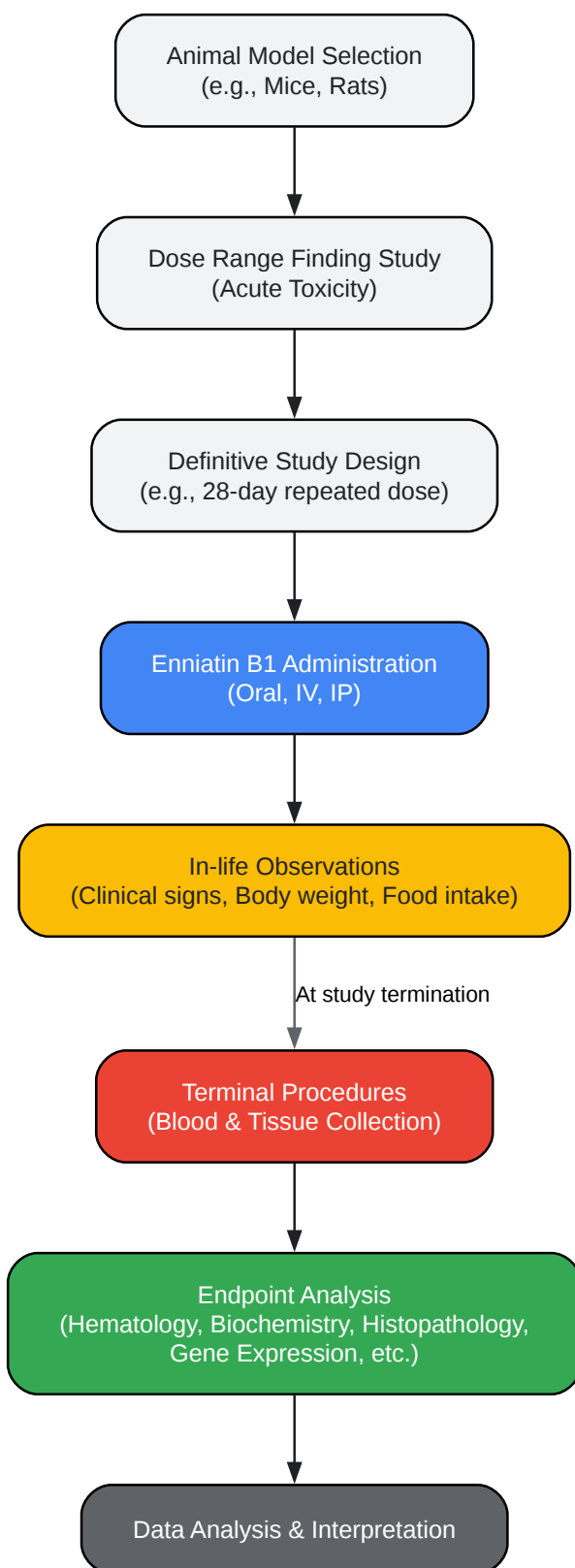


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Caption: Inhibition of Nrf2/HO-1 and JAK/STAT3 pathways by Enniatin B1.

Experimental Workflow

A typical workflow for assessing the in vivo toxicity of Enniatin B1 is outlined below.



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